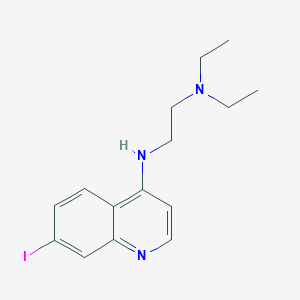
1,2-Ethanediamine, N,N-diethyl-N'-(7-iodo-4-quinolinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- is a complex organic compound that features a quinoline ring substituted with an iodine atom and an ethylenediamine moiety
準備方法
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- typically involves the reaction of 7-iodo-4-quinolinecarboxaldehyde with N,N-diethylethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
化学反応の分析
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the quinoline ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
Complexation: The ethylenediamine moiety can form coordination complexes with metal ions, which can be used in various catalytic processes.
科学的研究の応用
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes that can be used as catalysts in organic synthesis.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use as a radiolabeled compound for imaging and diagnostic purposes due to the presence of the iodine atom.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or magnetic behavior.
作用機序
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- involves its interaction with molecular targets through coordination with metal ions. The ethylenediamine moiety acts as a bidentate ligand, forming stable complexes with metal ions. These complexes can then participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
類似化合物との比較
1,2-Ethanediamine, N,N-diethyl-N’-(7-iodo-4-quinolinyl)- can be compared with other similar compounds such as:
1,2-Ethanediamine, N,N-diethyl-: This compound lacks the quinoline ring and iodine atom, making it less versatile in terms of applications.
1,2-Ethanediamine, N,N’-dimethyl-: This compound has methyl groups instead of ethyl groups, which can affect its reactivity and coordination properties.
N-(1-Naphthyl)ethylenediamine: This compound features a naphthyl group instead of a quinoline ring, leading to different chemical and biological properties.
特性
CAS番号 |
72249-77-5 |
|---|---|
分子式 |
C15H20IN3 |
分子量 |
369.24 g/mol |
IUPAC名 |
N',N'-diethyl-N-(7-iodoquinolin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H20IN3/c1-3-19(4-2)10-9-18-14-7-8-17-15-11-12(16)5-6-13(14)15/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,18) |
InChIキー |
JTPCORSQUAFUJH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC1=C2C=CC(=CC2=NC=C1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


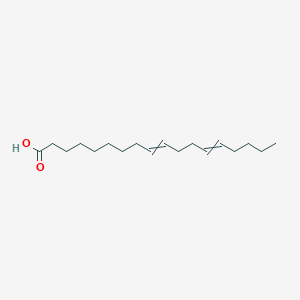
![2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline](/img/structure/B14459720.png)
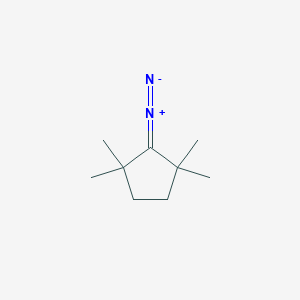
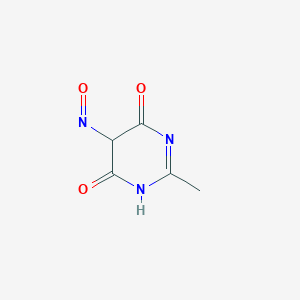

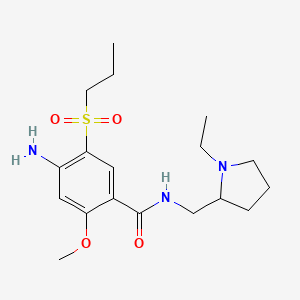
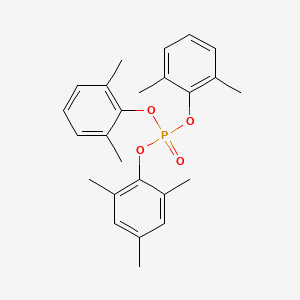
![Bis{2-[(1,3-benzothiazol-2-yl)sulfanyl]ethyl} ethenylphosphonate](/img/structure/B14459746.png)
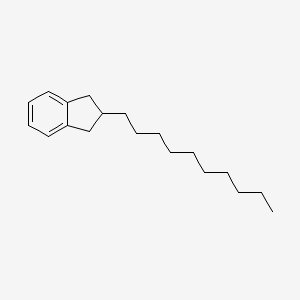
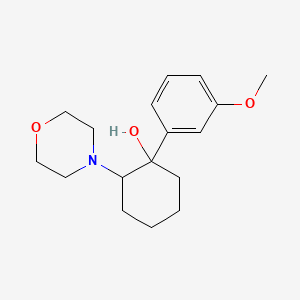
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
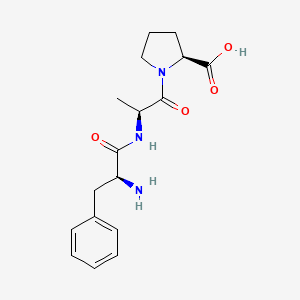
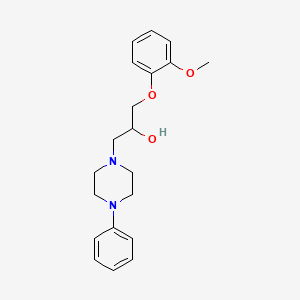
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
